molecular formula C14H21NO2 B14698292 N-Hydroxy-N-phenyloctanamide CAS No. 25310-14-9

N-Hydroxy-N-phenyloctanamide

Cat. No.: B14698292
CAS No.: 25310-14-9
M. Wt: 235.32 g/mol
InChI Key: JMGFBJPAXRYHEO-UHFFFAOYSA-N
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Description

N-Hydroxy-N-phenyloctanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of both a hydroxyl group and a phenyl group attached to an octanamide backbone, which imparts distinct reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-phenyloctanamide typically involves the reaction of octanoyl chloride with N-hydroxyaniline under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-phenyloctanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Hydroxy-N-phenyloctanamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, coordinating with the zinc ion present in the catalytic domain. This binding prevents the deacetylation of histone proteins, leading to the accumulation of acetylated histones and altered gene expression. This mechanism is crucial for its antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-N-phenyloctanediamide
  • N-Hydroxy-N-phenylhexanamide
  • N-Hydroxy-N-phenylbutanamide

Uniqueness

N-Hydroxy-N-phenyloctanamide is unique due to its specific chain length and the presence of both hydroxyl and phenyl groups, which confer distinct chemical reactivity and biological activity. Compared to shorter or longer chain analogs, it exhibits a balanced hydrophobic and hydrophilic character, making it suitable for various applications .

Properties

CAS No.

25310-14-9

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-hydroxy-N-phenyloctanamide

InChI

InChI=1S/C14H21NO2/c1-2-3-4-5-9-12-14(16)15(17)13-10-7-6-8-11-13/h6-8,10-11,17H,2-5,9,12H2,1H3

InChI Key

JMGFBJPAXRYHEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N(C1=CC=CC=C1)O

Origin of Product

United States

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